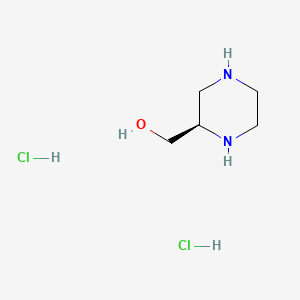

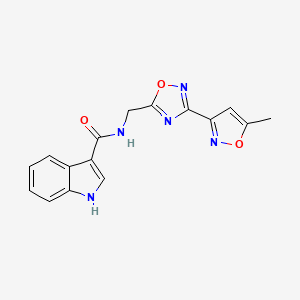

![molecular formula C21H24FN3O3S B2743552 Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-81-8](/img/structure/B2743552.png)

Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives like Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves numerous methods . For instance, the use of organolithium reagents has been reported in the synthesis of similar pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, includes a bicyclic [6 + 6] system . The substituents linked to the ring carbon and nitrogen atoms play a significant role in its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用

Neuroprotective and Anti-neuroinflammatory Agent

Scientific Field

Neuropharmacology

Summary of Application

Recent studies suggest that derivatives of pyrimidine, such as the compound , may have neuroprotective and anti-neuroinflammatory properties. These could be crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory activities were evaluated using cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking.

Results and Outcomes

The results indicated that certain synthesized compounds exhibited significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells. Additionally, some compounds showed promising neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells .

CDK2 Inhibition for Cancer Treatment

Scientific Field

Oncology

Summary of Application

Pyrimidine derivatives are being explored for their potential as CDK2 inhibitors, an appealing target for cancer treatment due to its role in cell cycle regulation.

Methods of Application

New molecules featuring pyrazolo[3,4-d]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds. Their cytotoxic activities were assessed against various cancer cell lines, and their enzymatic inhibitory activity against CDK2/cyclin A2 was measured.

Results and Outcomes

The compounds demonstrated significant cytotoxic activities against breast and colorectal cancer cell lines, with IC50 values ranging from 45 to 99 nM. The most potent compounds also showed significant inhibitory activity against CDK2, with IC50 values as low as 0.057 μM, suggesting their potential as cancer therapeutics .

Synthesis of Thieno[3,2-d]pyrimidines

Scientific Field

Organic Chemistry

Summary of Application

Thieno[3,2-d]pyrimidines are of interest due to their diverse biological activities. The compound could be used to synthesize these structures.

Methods of Application

The synthesis involved heating thiophene-2-carboxamides in formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones.

Results and Outcomes

The synthesized thieno[3,2-d]pyrimidines were obtained in excellent yields (80-98%), showcasing the efficiency of this synthetic approach .

将来の方向性

Future research could focus on further exploring the synthesis, structure–activity relationships (SARs), and pharmacological effects of this compound . Detailed SAR analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJPOHTUFNAWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)

![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)

![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)

![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)

![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)

![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)